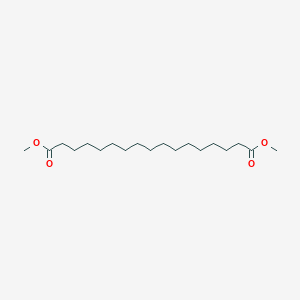
Naphthalen-2-yl 2-benzamido-3-phenylpropanoate
Übersicht
Beschreibung
Naphthalene derivatives are a significant class of compounds due to their diverse applications in organic chemistry, materials science, and pharmaceuticals. The compound "Naphthalen-2-yl 2-benzamido-3-phenylpropanoate" is not directly mentioned in the provided papers, but several studies involve naphthalene derivatives and their chemical properties, which can be related to the analysis of the compound .
Synthesis Analysis
The synthesis of naphthalene derivatives can be complex and diverse. For instance, the preparation of naphthalene-1,8-diylbis(diphenylmethylium) involves an electron-transfer reduction behavior, which is a unique characteristic due to the close proximity of the two triarylmethyl cations . Another study presents a cascade reaction of benzoyl sulfoxonium ylides with α-diazocarbonyl compounds, leading to the formation of highly functionalized naphthalenones . These methods highlight the synthetic versatility of naphthalene derivatives and the potential pathways that could be explored for the synthesis of "Naphthalen-2-yl 2-benzamido-3-phenylpropanoate".
Molecular Structure Analysis
The molecular structure of naphthalene derivatives can be quite intricate. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined using X-ray diffraction, revealing a triclinic space group and a chair conformation for the cyclohexane ring . This level of structural detail is crucial for understanding the chemical behavior and potential reactivity of "Naphthalen-2-yl 2-benzamido-3-phenylpropanoate".
Chemical Reactions Analysis
Naphthalene derivatives can undergo various chemical reactions. The oxidative coupling of N,N-dialkylanilines to afford benzidines using a naphthalene derivative as an oxidant is an example of the reactivity of such compounds . Additionally, the reaction mechanisms of phenylium ions with benzene have been investigated, which could provide insights into the reactivity of the benzamido and phenylpropanoate groups in the target compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives are influenced by their molecular structure. For instance, the optical properties of various 2,6-disubstituted naphthalenes have been studied, showing that the naphthyl unit can significantly increase the transition temperatures and refractive indices . Similarly, the liquid crystal and ferroelectric properties of 2,6-naphthyl benzoates have been compared to their phenyl benzoate analogues, indicating that naphthalene derivatives exhibit broader and more thermally stable liquid crystalline states . These findings are relevant for understanding the properties of "Naphthalen-2-yl 2-benzamido-3-phenylpropanoate".
Wissenschaftliche Forschungsanwendungen
1. Anti-Inflammatory Applications
Naphthalen-2-yl 2-benzamido-3-phenylpropanoate derivatives have been studied for their anti-inflammatory properties. A series of N'-arylidene-2-(benzamido)-3-(naphthalen-2-yl)acrylohydrazides showed significant inhibition of COX-2, an enzyme involved in inflammation, with certain compounds demonstrating more effectiveness than standard anti-inflammatory drugs like phenylbutazone (Devi, Rajitha, Swathi, Kumar, & Umamaheswari, 2020).
2. Anticancer Properties
Research into naphthalene derivatives has also revealed their potential in cancer treatment. Compounds synthesized from o-phenylenediamine and naphthene-1-acetic acid/2-naphthoxyacetic acid exhibited anticancer activity against breast cancer cell lines, highlighting their potential for cancer therapy applications (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
3. Antibacterial Applications
Synthetic N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides, derived from naphthalen-1-amine, have been investigated as potent antibacterial agents. These compounds displayed significant antibacterial efficacy against various bacterial strains (Abbasi et al., 2015).
4. Sensing Applications
Naphthalene derivatives have also been used in sensing applications. N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives demonstrated colorimetric sensing behavior for fluoride anions, offering potential for environmental monitoring and analytical chemistry applications (Younes, Hussein, Shtaiwi, Shahrokhi, Safieh, & Zhao, 2020).
5. Photophysical Properties
Studies on naphthalene-based host materials, such as 4-naphthalen-1-yl-benzoic acid derivatives, have shown promising applications in organic electronics. These materials exhibit large Stokes shifts and effective energy transfer pathways, suggesting their use in light-emitting diodes and other electronic devices (Kim, Baek, & Kim, 2006).
6. Applications in PET Imaging
Carbon-11 labeled naphthalene-sulfonamides have been synthesized for positron emission tomography (PET) imaging, specifically for imaging of human CCR8, a chemokine receptor, demonstrating the potential of naphthalene derivatives in diagnostic imaging and medical research (Wang, Cooley, Gao, Miller, Sledge, Hutchins, & Zheng, 2008).
Eigenschaften
IUPAC Name |
naphthalen-2-yl 2-benzamido-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO3/c28-25(21-12-5-2-6-13-21)27-24(17-19-9-3-1-4-10-19)26(29)30-23-16-15-20-11-7-8-14-22(20)18-23/h1-16,18,24H,17H2,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPKNSHRAVHLHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OC2=CC3=CC=CC=C3C=C2)NC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30943895 | |
| Record name | N-{1-[(Naphthalen-2-yl)oxy]-1-oxo-3-phenylpropan-2-yl}benzenecarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30943895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalen-2-yl 2-benzamido-3-phenylpropanoate | |
CAS RN |
2134-24-9 | |
| Record name | N-Benzoyl-DL-phenylalanine β-naphthyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2134-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthyl N-benzoyl-3-phenyl-DL-alaninate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002134249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{1-[(Naphthalen-2-yl)oxy]-1-oxo-3-phenylpropan-2-yl}benzenecarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30943895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-naphthyl N-benzoyl-3-phenyl-DL-alaninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.695 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





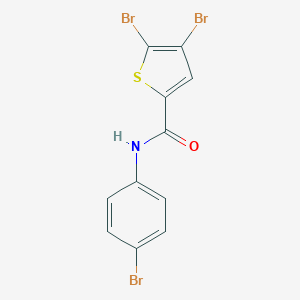

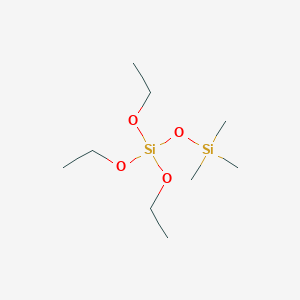
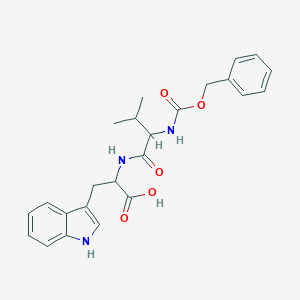
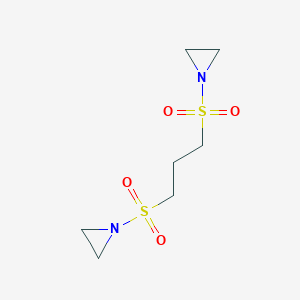
![2,4-Dichlorothieno[2,3-d]pyrimidine](/img/structure/B102914.png)


![6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine](/img/structure/B102917.png)
